Rhodosporin

描述

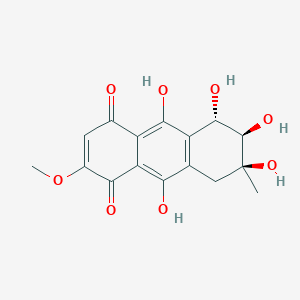

Structure

3D Structure

属性

CAS 编号 |

21879-81-2 |

|---|---|

分子式 |

C16H16O8 |

分子量 |

336.29 g/mol |

IUPAC 名称 |

(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |

InChI 键 |

ZQNOLGRKZRDRQO-OAGGEKHMSA-N |

手性 SMILES |

C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

规范 SMILES |

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bostrycin, Rhodosporin |

产品来源 |

United States |

Foundational & Exploratory

Unlocking Nature's Pharmacy: A Technical Guide to Secondary Metabolite Discovery in Rhodosporidium toruloides

For Researchers, Scientists, and Drug Development Professionals

The oleaginous yeast Rhodosporidium toruloides (also known as Rhodotorula toruloides) is emerging as a powerful platform for the discovery and production of a diverse array of secondary metabolites. Its ability to accumulate high levels of lipids and carotenoids, coupled with its robust growth on a variety of carbon sources, makes it an attractive chassis for biotechnological applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies, metabolic pathways, and quantitative data associated with secondary metabolite discovery in this versatile yeast, empowering researchers to harness its full potential.

The Metabolic Potential of Rhodosporidium toruloides

R. toruloides is a red, heterothallic yeast known for its remarkable capacity to synthesize and store lipids, often exceeding 70% of its dry cell weight.[1] This yeast also produces a variety of other valuable secondary metabolites, including carotenoids, terpenoids, and polyketides.[1][4][5] Its metabolic versatility allows it to utilize a wide range of carbon sources, from simple sugars like glucose and xylose to more complex substrates found in lignocellulosic hydrolysates.[2][3][6]

The discovery and optimization of secondary metabolite production in R. toruloides are driven by a combination of advanced cultivation strategies, metabolic engineering, and multi-omics analyses.[2][7] Understanding the intricate network of metabolic pathways and their regulation is paramount for unlocking the full biosynthetic capabilities of this organism.

Key Secondary Metabolites and Production Metrics

The primary classes of secondary metabolites extensively studied in R. toruloides are lipids (triacylglycerols and fatty acids) and carotenoids. Metabolic engineering efforts have also demonstrated the potential for producing non-native terpenes.[6][8]

Table 1: Lipid Production in Engineered R. toruloides

| Strain | Genetic Modification | Carbon Source | Titer (g/L) | Productivity (g/L/h) | Lipid Content (% DCW) | Reference |

| Engineered R. toruloides | Overexpression of ACC1 and DGA1 | Glucose | - | - | - | [9] |

| Engineered R. toruloides | Overexpression of malic enzyme (ME) | Glucose | - | - | - | [9] |

| Engineered R. toruloides | Overexpression of stearoyl-CoA desaturase (SCD) | Glucose | - | - | - | [9] |

| Best engineered strain | Overexpression of ACC1, DGA1, and SCD | Glucose (batch) | 27.4 | 0.31 | - | [9] |

| Best engineered strain | Overexpression of ACC1, DGA1, and SCD | Glucose (fed-batch) | 89.4 | 0.61 | - | [9] |

| Evolved & Engineered R. toruloides | Overexpression of DGAT1 and SCD1 | Wheat straw hydrolysate | 39.5 | 0.334 | - | [10] |

| Wild-type R. toruloides DSM 4444 | High NaCl concentration (4.0% w/v) | Glucose | - | - | 71.3 | [1][11] |

Table 2: Carotenoid and Terpene Production in R. toruloides

| Product | Strain | Genetic Modification / Condition | Carbon Source | Titer (mg/L) | Reference |

| Carotenoids | Wild-type | Osmotic stress | Glucose-based minimal media | - | [12][13] |

| Carotenoids | Wild-type | Optimized Camelina meal hydrolysate | Camelina meal hydrolysate | 3.6 | [14] |

| α-Bisabolene | Engineered GB2 strain | Increased expression of BIS | Lignocellulosic hydrolysate | 680 | [6][8] |

| 1,8-Cineole | Engineered 345 strain | Modified expression of GPPS and CINS | Lignocellulosic hydrolysate | - | [8] |

Core Experimental Protocols

The discovery and enhancement of secondary metabolites in R. toruloides rely on a suite of well-established experimental protocols.

Cultivation of Rhodosporidium toruloides

Objective: To cultivate R. toruloides for biomass and secondary metabolite production.

Materials:

-

Rhodosporidium toruloides strain (e.g., ATCC 204091, DSM 4444)

-

Yeast Peptone Dextrose (YPD) medium (for maintenance)

-

Minimal Medium (MM) (for experimental cultures)[12]

-

Glucose: 5 g/L

-

Na₂HPO₄: 6 g/L

-

NaCl: 5 g/L

-

KH₂PO₄: 3 g/L

-

NH₄Cl: 2 g/L

-

MgSO₄: 0.1 g/L

-

Yeast extract: 2 g/L

-

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Maintain the R. toruloides strain on YPD agar slants at 4°C.[12]

-

For pre-cultures, inoculate a single colony into YPD broth and incubate at 28-30°C with shaking (150-200 rpm) for 24-48 hours.

-

Inoculate the experimental culture medium (e.g., MM) with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.1-0.4.[14]

-

Incubate the experimental cultures under the desired conditions (e.g., temperature, pH, shaking speed, and duration).

-

Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

-

Harvest the cells by centrifugation for biomass and metabolite analysis.

Lipid Extraction and Quantification

Objective: To extract and quantify total lipids from R. toruloides biomass.

Materials:

-

Lyophilized R. toruloides biomass

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass beads or bead beater

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvest and lyophilize the yeast cells to determine the dry cell weight (DCW).

-

Disrupt the cells by bead beating or other mechanical means in the presence of a chloroform:methanol solvent mixture (typically 2:1 v/v).

-

Add 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the mixture to separate the phases. The lipid-containing chloroform phase will be at the bottom.

-

Carefully collect the lower chloroform phase.

-

Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

-

Quantify the lipid content gravimetrically.

Carotenoid Extraction and Quantification

Objective: To extract and quantify total carotenoids from R. toruloides biomass.

Materials:

-

R. toruloides biomass

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

Resuspend the cells in a known volume of acetone or a mixture of acetone and DMSO to facilitate cell wall permeabilization.

-

Agitate the mixture vigorously (e.g., vortexing) and incubate in the dark to extract the carotenoids.

-

Centrifuge to pellet the cell debris.

-

Measure the absorbance of the supernatant at the characteristic wavelength for carotenoids (e.g., ~450 nm).

-

Calculate the carotenoid concentration using a standard curve or an extinction coefficient.

Genetic Transformation using Agrobacterium tumefaciens-Mediated Transformation (ATMT)

Objective: To introduce foreign DNA into R. toruloides for genetic engineering.

Materials:

-

Agrobacterium tumefaciens strain (e.g., EHA105) carrying the desired plasmid

-

Rhodosporidium toruloides recipient strain

-

Induction medium for A. tumefaciens (containing acetosyringone)

-

Co-cultivation medium

-

Selection medium (containing an appropriate antibiotic, e.g., hygromycin B)

Procedure:

-

Grow the A. tumefaciens strain carrying the T-DNA plasmid to the logarithmic phase.

-

Induce the virulence genes of A. tumefaciens by incubating in an induction medium containing acetosyringone.

-

Prepare a suspension of R. toruloides cells.

-

Mix the induced A. tumefaciens and R. toruloides cells and plate them on a co-cultivation medium.

-

Incubate the plates for 2-3 days to allow for T-DNA transfer.

-

Scrape the cells from the co-cultivation plates and re-plate them on a selection medium containing an antibiotic to select for transformed yeast cells and an antibiotic to kill the A. tumefaciens.

-

Incubate the selection plates until transformant colonies appear.

-

Confirm the integration of the foreign DNA by PCR or other molecular techniques.

Key Metabolic and Signaling Pathways

The biosynthesis of lipids and carotenoids in R. toruloides originates from the central carbon metabolism and diverges at the level of acetyl-CoA and the mevalonate pathway.

Caption: Simplified metabolic pathway for lipid and carotenoid biosynthesis in R. toruloides.

Nutrient limitation, particularly nitrogen, is a key trigger for the accumulation of lipids and carotenoids. Under nitrogen-limited conditions, excess carbon is channeled towards the synthesis of these storage compounds.

Caption: Signaling cascade for lipid accumulation under nitrogen limitation in R. toruloides.

A Workflow for Secondary Metabolite Discovery and Enhancement

A systematic approach is crucial for the successful discovery and overproduction of secondary metabolites in R. toruloides. This workflow integrates multi-omics analysis with metabolic engineering.

Caption: A systematic workflow for secondary metabolite discovery and engineering in R. toruloides.

Future Outlook

The field of secondary metabolite discovery in Rhodosporidium toruloides is rapidly advancing. Future research will likely focus on:

-

Expanding the repertoire of discoverable metabolites: Delving into the production of more complex and high-value compounds like polyketides and non-ribosomal peptides.

-

Advanced genetic tools: Development of more efficient and precise genome editing tools, such as CRISPR-Cas9, will accelerate metabolic engineering efforts.[1]

-

Systems biology and modeling: Integration of multi-omics data into comprehensive metabolic models will enable more accurate predictions and guide rational strain design.[15][16]

-

Bioprocess optimization: Scaling up production in bioreactors using cost-effective and sustainable feedstocks will be crucial for industrial applications.[11]

References

- 1. Microbial synthesis and extraction of value-added metabolites by Rhodotorula toruloides from waste stream: a sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional genomics of lipid metabolism in the oleaginous yeast Rhodosporidium toruloides | eLife [elifesciences.org]

- 4. [Advances in gene editing and natural product synthesis of Rhodotorula toruloides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. genscript.com [genscript.com]

- 9. Metabolic engineering of the oleaginous yeast Rhodosporidium toruloides IFO0880 for lipid overproduction during high-density fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combining evolutionary and metabolic engineering in Rhodosporidium toruloides for lipid production with non-detoxified wheat straw hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodosporidium toruloides cultivated in NaCl‐enriched glucose‐based media: Adaptation dynamics and lipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]

- 13. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A comprehensive genome-scale model for Rhodosporidium toruloides IFO0880 accounting for functional genomics and phenotypic data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Multi-Omics Driven Metabolic Network Reconstruction and Analysis of Lignocellulosic Carbon Utilization in Rhodosporidium toruloides [frontiersin.org]

The Chemical Landscape of Rhodosporidium: A Technical Guide to Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

The genus Rhodosporidium, closely related to and often classified under Rhodotorula, represents a treasure trove of novel bioactive compounds with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth exploration of the chemical structures of key compounds isolated from Rhodosporidium, detailing the experimental protocols for their characterization and presenting quantitative data for comparative analysis.

Key Bioactive Compounds from Rhodosporidium

Rhodosporidium species are prolific producers of a diverse array of secondary metabolites. The primary classes of compounds that have garnered scientific interest include lipids (particularly unusual fatty acids), carotenoids, and exopolysaccharides. A less common but notable compound is the siderophore, rhodotorulic acid.

Lipids and Fatty Acids

Rhodosporidium toruloides is an oleaginous yeast, capable of accumulating lipids up to 70% of its dry cell weight.[1] The fatty acid profile is rich in both saturated and unsaturated fatty acids.

Table 1: Fatty Acid Composition of Rhodosporidium toruloides

| Fatty Acid | Chemical Formula | Type | Typical Percentage (%) |

| Palmitic acid | C16:0 | Saturated | 20-30 |

| Stearic acid | C18:0 | Saturated | 10-15 |

| Oleic acid | C18:1 | Monounsaturated | 40-50 |

| Linoleic acid | C18:2 | Polyunsaturated | 10-20 |

| α-Linolenic acid | C18:3 | Polyunsaturated | 1-5 |

Carotenoids

The characteristic red or pink color of Rhodosporidium colonies is due to the production of carotenoids. These tetraterpenoid pigments are known for their antioxidant properties. The primary carotenoids produced include β-carotene, torulene, and torularhodin.

Table 2: Major Carotenoids from Rhodosporidium sp.

| Carotenoid | Chemical Formula | Key Structural Feature |

| β-Carotene | C40H56 | Two β-rings |

| Torulene | C40H54 | 3,4-didehydro-γ-carotene |

| Torularhodin | C40H52O2 | Carboxylic acid derivative of torulene |

Exopolysaccharides (EPS)

Certain Rhodosporidium species secrete high-molecular-weight exopolysaccharides (EPS). These biopolymers are composed of repeating monosaccharide units and exhibit a range of biological activities.

Table 3: Properties of Exopolysaccharides from Rhodosporidium sp.

| Property | R. babjevae EPS | R. paludigenum MRYP |

| Yield (g/L) | 1.6 ± 0.2 | ~4.3 (optimized) |

| Monosaccharide Composition | Mannose (84%), Glucose (16%) | Mannose, Glucose |

| Molecular Weight (Da) | 1.02 x 10^6, 5 x 10^5, 2 x 10^5 | 2.47 x 10^5 (MYH-1), 2.19 x 10^4 (MYH-2) |

| Reported Biological Activity | Antioxidant, Emulsifying | Antioxidant, Antibacterial |

Rhodotorulic Acid

Rhodotorulic acid is a dihydroxamate siderophore, a low-molecular-weight compound with a high affinity for ferric iron.[2][3][4] It is a cyclic dipeptide derivative of Nδ-acetyl-L-ornithine. While its primary role is in iron acquisition for the yeast, it has also shown antifungal properties.

Table 4: Physicochemical Properties of Rhodotorulic Acid

| Property | Value |

| Chemical Formula | C14H24N4O6 |

| Molecular Weight | 344.36 g/mol |

| Appearance | Solid |

| Function | Siderophore (Iron Chelator) |

| Reported Biological Activity | Antifungal |

Experimental Protocols

Isolation and Analysis of Lipids (Fatty Acids)

This protocol outlines the extraction of total lipids and subsequent analysis of the fatty acid profile by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for Lipid Analysis

Caption: Workflow for lipid extraction and fatty acid analysis.

Methodology:

-

Harvesting and Lysis: Yeast cells are harvested from the culture medium by centrifugation. The cell pellet is washed with distilled water and then lyophilized. The dried biomass is subjected to mechanical lysis using glass beads to disrupt the cell walls.

-

Lipid Extraction: Total lipids are extracted from the lysed cells using a mixture of chloroform and methanol (2:1, v/v). The mixture is agitated for several hours at room temperature.

-

Phase Separation: Phase separation is induced by the addition of a 0.9% NaCl solution. After vigorous mixing and centrifugation, the lower organic phase containing the lipids is carefully collected.

-

Drying and Quantification: The organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the total lipid extract. The extract is weighed to determine the total lipid content.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a solution of boron trifluoride in methanol.

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). Separation is typically performed on a capillary column coated with a polar stationary phase. The identification of individual fatty acids is based on the comparison of their retention times and mass spectra with those of known standards.

Extraction and Identification of Carotenoids

This protocol describes the extraction of carotenoids and their identification and quantification using UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Carotenoid Analysis

Caption: Workflow for carotenoid extraction and analysis.

Methodology:

-

Cell Disruption: Harvested yeast cells are subjected to a disruption method to break the cell wall and release the intracellular carotenoids. This can be achieved by acid hydrolysis (e.g., with HCl) or mechanical methods like bead beating.

-

Solvent Extraction: The disrupted cell biomass is extracted with an organic solvent such as acetone or dimethyl sulfoxide (DMSO) until the biomass becomes colorless. The extraction is typically performed in the dark to prevent degradation of the light-sensitive carotenoids.

-

Quantification by UV-Visible Spectrophotometry: The crude extract is centrifuged, and the absorbance of the supernatant is measured at the maximum absorption wavelength (λmax) for carotenoids (typically around 450-490 nm). The total carotenoid content can be estimated using the Beer-Lambert law with a known extinction coefficient for a standard carotenoid like β-carotene.

-

Identification and Quantification by HPLC: The carotenoid extract is analyzed by reverse-phase HPLC with a photodiode array (PDA) or UV-Vis detector. A C18 column is commonly used, with a mobile phase consisting of a gradient of solvents like acetonitrile, methanol, and dichloromethane. Identification of individual carotenoids is achieved by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to a calibration curve of the respective standards.

Isolation and Characterization of Exopolysaccharides (EPS)

This protocol details the isolation of EPS from the culture supernatant and its characterization in terms of monosaccharide composition and molecular weight.

Methodology:

-

Removal of Cells: The yeast culture is centrifuged at high speed to remove the cells. The supernatant containing the secreted EPS is collected.

-

Precipitation of EPS: The EPS is precipitated from the cell-free supernatant by the addition of cold ethanol (typically 3 volumes). The mixture is kept at 4°C overnight to allow for complete precipitation.

-

Purification: The precipitated EPS is collected by centrifugation, redissolved in a minimal amount of water, and dialyzed extensively against deionized water to remove low molecular weight impurities. The purified EPS is then obtained by lyophilization.

-

Monosaccharide Composition Analysis: The purified EPS is hydrolyzed to its constituent monosaccharides by treatment with trifluoroacetic acid. The resulting monosaccharides are then derivatized (e.g., acetylated) and analyzed by gas chromatography-mass spectrometry (GC-MS). The identification of each monosaccharide is based on the retention time and mass spectrum of its derivative compared to standards.

-

Molecular Weight Determination: The average molecular weight and molecular weight distribution of the EPS are determined by high-performance size-exclusion chromatography (HP-SEC) coupled with a refractive index (RI) detector. The system is calibrated with pullulan or dextran standards of known molecular weights.

Isolation and Characterization of Rhodotorulic Acid

Methodology Outline:

-

Cultivation in Low-Iron Medium: Rhodosporidium is cultured in a defined medium with limited iron concentration to induce the production and secretion of rhodotorulic acid.

-

Initial Purification from Supernatant: The culture supernatant is subjected to solid-phase extraction (SPE) using a resin with affinity for hydroxamic acids or by precipitation as its iron (III) complex.

-

Chromatographic Purification: Further purification can be achieved by preparative reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation:

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-QTOF) can be used to determine the exact mass and molecular formula of the purified compound.[2]

-

Biological Activities and Signaling Pathways

Antioxidant Activity of Carotenoids

Carotenoids from Rhodosporidium are potent antioxidants. Their mechanism of action is primarily through the quenching of reactive oxygen species (ROS). While direct studies on Rhodosporidium carotenoids are limited, the antioxidant activity of carotenoids, in general, is known to involve the modulation of cellular signaling pathways, such as the Keap1-Nrf2 pathway.

Hypothetical Antioxidant Signaling Pathway of Rhodosporidium Carotenoids

Caption: Hypothetical Nrf2-mediated antioxidant pathway.

This proposed pathway suggests that Rhodosporidium carotenoids may help to stabilize the Nrf2 transcription factor, leading to its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.

Anticancer Activity of Exopolysaccharides

Exopolysaccharides from various microbial sources have demonstrated anticancer properties. While research on EPS from Rhodosporidium is ongoing, studies on similar microbial polysaccharides suggest that they can induce apoptosis (programmed cell death) in cancer cells, potentially through the intrinsic mitochondrial pathway.

Hypothetical Apoptosis Induction by Rhodosporidium EPS in Cancer Cells

Caption: Hypothetical intrinsic apoptosis pathway induced by EPS.

In this hypothetical model, the Rhodosporidium exopolysaccharide is proposed to alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of caspase-3 and the execution of apoptosis.

Conclusion and Future Directions

Rhodosporidium species are a rich source of diverse and bioactive compounds. The methodologies for the isolation and characterization of their lipids, carotenoids, and exopolysaccharides are well-established, paving the way for further research into their applications. While the biological activities of these compounds are promising, further studies are required to fully elucidate the specific molecular mechanisms and signaling pathways involved. In particular, a modern, detailed protocol for the isolation and complete structural characterization of rhodotorulic acid using advanced analytical techniques is needed. The exploration of the Rhodosporidium metabolome is likely to reveal more novel compounds with significant potential for drug development and other biotechnological applications.

References

The Bioactive Potential of Rhodosporidium toruloides: A Technical Guide to its Antimicrobial, Antioxidant, and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodosporidium toruloides, a pigmented oleaginous yeast, has garnered significant attention for its ability to produce a diverse array of valuable compounds, including lipids and carotenoids.[1][2] Beyond its applications in biofuel and food industries, emerging research highlights the potential of R. toruloides extracts as a source of bioactive molecules with significant pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of R. toruloides extracts, with a focus on their antioxidant, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Antioxidant Activity

Extracts from Rhodosporidium toruloides, rich in carotenoids and unsaturated fatty acids, have demonstrated notable antioxidant properties.[1][3] The primary mechanism of this activity is attributed to the ability of these compounds to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases.[1][4]

Quantitative Antioxidant Data

The antioxidant capacity of R. toruloides extracts has been quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being the most common. The IC50 value, representing the concentration of the extract required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

| Extract Type | Assay | IC50 Value | Reference |

| Carotenoid-rich Extract | DPPH | Not explicitly stated as IC50, but 100% inhibition at 46.6 mg/L and 60% at 93.2 mg/L | [5] |

| Lipid Extract | DPPH | > 10 mg/mL (achieved 92.7% scavenging) | [2] |

| Lipid Extract | β-carotene/linoleic acid | 6.4 mg/L | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of R. toruloides extracts using the DPPH assay.

1.2.1. Preparation of R. toruloides Extract:

A common method for preparing a lipid-rich extract from R. toruloides involves solvent extraction.[2]

-

Cultivation: Culture R. toruloides in a suitable medium (e.g., Yeast Extract Salt medium with glycerol) for 96 hours at 30°C with shaking (200 rpm).[2]

-

Harvesting: Centrifuge the culture at 4000 rpm for 10 minutes to pellet the cells. Wash the cell pellet three times with a 0.85% NaCl solution.[2]

-

Drying: Freeze-dry the cell pellet.

-

Extraction: Add 20 times the volume of ethanol to the dried cell pellet and sonicate for 3 hours.[2]

-

Concentration: Filter the solution and concentrate it using a rotary evaporator.

-

Solubilization: Dissolve the concentrated extract in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a desired stock concentration (e.g., 20 mg/mL).[2]

1.2.2. DPPH Assay Procedure:

-

DPPH Solution Preparation: Prepare a 0.5 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a microplate well or a test tube, mix 100 µL of the R. toruloides extract (at various concentrations) with 900 µL of the DPPH solution.[2]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of the mixture at 517 nm using a spectrophotometer.[2]

-

Positive Control: Use a known antioxidant, such as ascorbic acid (e.g., 10 µg/mL), as a positive control.[2]

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:

The control contains the solvent instead of the extract.

Visualization of Experimental Workflow

References

- 1. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid extract derived from newly isolated Rhodotorula toruloides LAB-07 for cosmetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodosporidium toruloides—a new surrogate model to study rapamycin induced effects on human aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis of Carotenoids in Rhodosporidium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of carotenoids in the red yeast Rhodosporidium, a microorganism of significant interest for the biotechnological production of these valuable pigments. The guide details the core metabolic routes, key enzymatic steps, and regulatory aspects. Furthermore, it presents quantitative data on carotenoid production and outlines detailed experimental protocols for their extraction and analysis, serving as a comprehensive resource for research and development in this field.

Core Biosynthetic Pathways

The production of carotenoids in Rhodosporidium is a complex process that originates from central carbon metabolism and proceeds through two major pathways: the Mevalonate (MVA) pathway and the subsequent Carotenoid Biosynthesis pathway. These pathways are intricately linked with other metabolic processes, notably lipid synthesis.

The Mevalonate (MVA) Pathway: Synthesizing the Isoprenoid Precursor

The MVA pathway is responsible for producing the fundamental C5 isoprenoid building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] The pathway commences with acetyl-CoA, a key metabolite derived from various cellular processes, including fatty acid β-oxidation.[1]

The key steps and enzymes involved in the MVA pathway are:

-

Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (encoded by genes such as ERG10).

-

HMG-CoA synthesis: Acetoacetyl-CoA is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase (HMGS).[1]

-

Mevalonate formation: The reduction of HMG-CoA to mevalonate (MVA) is a critical regulatory step, catalyzed by HMG-CoA reductase (HMGR).[1]

-

Phosphorylation of Mevalonate: Mevalonate is subsequently phosphorylated in two steps by mevalonate kinase (MK) and phosphomevalonate kinase (PMK) to yield mevalonate-5-diphosphate (MVPP).[1]

-

IPP formation: Finally, mevalonate diphosphate decarboxylase (MDD) catalyzes the decarboxylation of MVPP to produce isopentenyl pyrophosphate (IPP).[1][2]

-

Isomerization to DMAPP: IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase (IPPI).[1]

Carotenoid Biosynthesis Pathway: From Precursors to Pigments

The carotenoid biosynthesis pathway utilizes IPP and DMAPP to construct the characteristic C40 carotenoid backbone, which is then modified through a series of desaturation, cyclization, and oxygenation reactions to produce a variety of carotenoids.[1]

The main steps are:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: DMAPP is sequentially condensed with three molecules of IPP to form the C20 compound geranylgeranyl pyrophosphate (GGPP). This multi-step process is catalyzed by geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPS) , and finally GGPP synthase (GGPPS or BTS1) .[1]

-

Phytoene Synthesis: The first committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of GGPP to form the colorless C40 carotenoid, phytoene. This reaction is catalyzed by phytoene synthase (PSY).[1] In some Rhodosporidium species, this enzyme is part of a bifunctional protein that also possesses lycopene cyclase activity (CrtYB).[3][4]

-

Desaturation Reactions: Phytoene undergoes a series of desaturation reactions, introducing conjugated double bonds and giving rise to colored carotenoids. Phytoene desaturase (PDS or CrtI) is a key enzyme in this process, converting phytoene into lycopene through intermediates such as phytofluene, ζ-carotene, and neurosporene.[4]

-

Cyclization Reactions: The linear carotene, lycopene, can be cyclized at one or both ends to form cyclic carotenoids. Lycopene cyclase (LCY or CrtY) is responsible for the formation of β-carotene (with two β-rings) and γ-carotene (with one β-ring).[1]

-

Formation of Torulene and Torularhodin: In Rhodosporidium, the pathway can proceed from neurosporene or lycopene to produce torulene. Torulene can be further oxidized to torularhodin.[5] These two carotenoids are often the dominant pigments in this yeast.[6]

Regulation of Carotenoid Biosynthesis

Carotenoid production in Rhodosporidium is a tightly regulated process influenced by both genetic and environmental factors.

-

Genetic Regulation: Several genes involved in the carotenoid biosynthetic pathway have been identified and their expression levels can be modulated to enhance carotenoid production.[6] For instance, the upregulation of genes like ERG10, ERG12, ERG20, and BTS1 has been observed under conditions that also favor high lipid accumulation. The expression of carotenogenic genes can be activated by light, a process potentially mediated by regulators like Cryptochrome DASH (CRY1).[7][8]

-

Environmental Factors:

-

Light: Light exposure generally stimulates carotenoid production in Rhodosporidium toruloides by promoting the transcription of carotenoid biosynthesis genes.[7][8]

-

Temperature: Low temperatures can induce stress and lead to an increase in carotenoid biosynthesis, which may serve as a protective mechanism against oxidative damage.[1][3]

-

Nutrient Limitation: A high carbon-to-nitrogen (C/N) ratio in the culture medium, which is a condition of nitrogen limitation, has been shown to stimulate the accumulation of both carotenoids and lipids.[9] This suggests a coordinated regulation of these two biosynthetic pathways.

-

Osmotic Stress: High salt concentrations can induce osmotic stress and have been observed to increase carotenoid production.[9]

-

Quantitative Data on Carotenoid Production

The following tables summarize quantitative data on carotenoid production in various Rhodosporidium species under different conditions, as reported in the literature.

| Species | Strain | Culture Conditions | Total Carotenoids | Major Carotenoids | Reference |

| Rhodosporidium toruloides | ATCC 204091 | Minimal medium with osmotic stress (17.7 g/L NaCl) | 27.2% (w/w of dry cell weight) | Not specified | [9] |

| Rhodosporidium sp. | Not specified | Culture on discarded vegetable parts | Not specified | β-carotene, torulene, torularhodin | [10] |

| Rhodosporidium paludigenum | NCYC 2663 | Cultivated on sucrose | 2.21 mg/L | β-carotene, γ-carotene, torulene, torularhodin | [11] |

| Rhodosporidium paludigenum | NCYC 2664 | Cultivated on glucose | 2.93 mg/L | Almost exclusively β-carotene | [11] |

| Various Rhodosporidium species | Type strains | Not specified | 16.4 to 184 µg/g cell dry mass | Torularhodin, torulene, γ-carotene, β-carotene | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of carotenoids from Rhodosporidium.

Carotenoid Extraction

4.1.1. DMSO-Based Extraction

This protocol is suitable for initial screening and quantification.

-

Harvest 1 ml of Rhodosporidium culture by centrifugation (e.g., 3000 rpm for 10 minutes).

-

Wash the cell pellet with distilled water and centrifuge again.

-

Resuspend the cell pellet in 2 ml of dimethyl sulfoxide (DMSO).

-

Incubate the suspension at 50°C for 1 hour to facilitate cell permeabilization and pigment extraction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the cell debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction process with fresh DMSO until the cell pellet becomes colorless.

4.1.2. Acetone Extraction

Acetone is a common solvent for carotenoid extraction.

-

Harvest yeast cells from the culture broth by centrifugation.

-

Lyophilize (freeze-dry) the cell biomass.

-

Grind the dried biomass with a mortar and pestle.

-

Add acetone to the ground biomass and continue grinding to ensure thorough extraction.

-

Separate the acetone extract containing the carotenoids from the cell debris by filtration or centrifugation.[3]

4.1.3. Chloroform/Methanol (Bligh and Dyer) Extraction

This method is effective for the simultaneous extraction of lipids and carotenoids.

-

Harvest a known weight of dry cell pellet (W).

-

Resuspend the pellet in 3.75 ml of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the suspension for 15 minutes.

-

Add 1.25 ml of chloroform and vortex for another minute.

-

Add 1.25 ml of 1 M NaCl solution to induce phase separation.

-

Centrifuge the mixture at 3000 rpm for 15 minutes.

-

Carefully collect the lower organic phase, which contains the carotenoids and lipids.[12]

Carotenoid Analysis and Quantification

4.2.1. Spectrophotometric Quantification

A straightforward method for estimating the total carotenoid content.

-

Measure the absorbance of the carotenoid extract at the wavelength of maximum absorption (typically around 450 nm for total carotenoids).

-

Calculate the total carotenoid concentration using the Beer-Lambert law and a specific extinction coefficient for the major carotenoid present (e.g., β-carotene).

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the separation, identification, and quantification of individual carotenoids.

-

Sample Preparation: Evaporate the solvent from the carotenoid extract under a stream of nitrogen. Re-dissolve the residue in a suitable mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System:

-

Column: A C18 or C30 reverse-phase column is typically used for carotenoid separation.[13][14]

-

Mobile Phase: A gradient or isocratic elution with a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water is commonly employed. A mobile phase of acetone and water (70:30, v/v) has been used.[13]

-

Detector: A UV-Vis or photodiode array (PDA) detector set at a wavelength of approximately 450 nm is used for detection.[13]

-

-

Identification and Quantification:

-

Identify individual carotenoids by comparing their retention times and UV-Vis absorption spectra with those of authentic standards.[15]

-

Quantify the concentration of each carotenoid by constructing a calibration curve using known concentrations of pure standards.

-

Visualizations

Biosynthetic Pathways

Caption: Overview of the Mevalonate and Carotenoid Biosynthesis Pathways in Rhodosporidium.

Experimental Workflow

Caption: General experimental workflow for carotenoid production and analysis from Rhodosporidium.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carotenoid profiles of yeasts belonging to the genera Rhodotorula, Rhodosporidium, Sporobolomyces, and Sporidiobolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the light regulatory mechanism in carotenoid production in Rhodosporidium toruloides NBRC 10032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Carotenoids production by Rhodosporidium paludigenum yeasts: Characterization of chemical composition, antioxidant and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. Abstracts of the 1st International Online Conference on Separations | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Red Yeast Revolution: A Technical Guide to Natural Product Screening of Rhodosporidium Species

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The genus Rhodosporidium, a group of pigmented yeasts now largely classified under Rhodotorula, represents a vibrant and promising frontier in the discovery of novel bioactive compounds. These robust microorganisms are prolific producers of a diverse array of natural products, including carotenoids, lipids, and exopolysaccharides, with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the screening of natural products from Rhodosporidium species, detailing experimental protocols, presenting key data, and visualizing complex biological pathways to empower researchers in their quest for new therapeutic agents.

Bioactive Compounds from Rhodosporidium Species

Rhodosporidium species are a rich source of various bioactive secondary metabolites. The primary classes of compounds that have garnered scientific interest include carotenoids, lipids (specifically triacylglycerols), and exopolysaccharides.

Carotenoids: These pigments are responsible for the characteristic red, orange, and yellow hues of Rhodosporidium colonies. Key carotenoids produced include β-carotene, torulene, and torularhodin.[1][2] These compounds are renowned for their potent antioxidant properties, which are attributed to their ability to quench singlet oxygen and scavenge peroxyl radicals.[2][3] Torularhodin, in particular, has demonstrated greater antioxidant activity than β-carotene.[4]

Lipids: As oleaginous yeasts, many Rhodosporidium species can accumulate lipids to over 70% of their dry cell weight.[4] These lipids, primarily in the form of triacylglycerols (TAGs), are a valuable source of essential fatty acids and can be investigated for their own biological activities or as a source for biofuel production.

Exopolysaccharides (EPS): Certain Rhodosporidium species, such as R. babjevae, secrete high-molecular-weight exopolysaccharides.[5][6][7] These biopolymers have shown promising antioxidant and emulsifying properties, making them candidates for various industrial and biomedical applications.[5][6][7]

Data on Bioactive Compound Production and Activity

The production of bioactive compounds in Rhodosporidium is highly dependent on the species, strain, and cultivation conditions. Similarly, their biological activities are concentration-dependent and vary based on the specific compound or extract. The following tables summarize key quantitative data from various studies.

| Species | Compound | Culture Conditions | Yield | Reference |

| Rhodosporidium babjevae | Torularhodin | High-peptone/low-yeast extract marine medium | Avg. 63% of total carotenoids | [1][8] |

| Rhodosporidium babjevae | Torulene & Torularhodin | Standard yeast medium (YM) | 75-91% of total carotenoids | [1][8] |

| Rhodosporidium babjevae | Total Carotenoids | Varied | 66-117 µg/g dry weight | [1][8] |

| Rhodosporidium babjevae | Exopolysaccharides | 5-day culture | 1.6 ± 0.2 g/L | [5][6][7] |

| Rhodosporidium toruloides | Torularhodin | Optimized (Glucose, C/N ratio 22, 28°C) | 21.3 mg/L | [9] |

| Rhodosporidium paludigenum | Total Carotenoids | Sucrose medium | 2.21 mg/L | [10] |

| Rhodosporidium paludigenum | Total Carotenoids | Glucose medium | 2.93 mg/L | [10] |

| Rhodosporidium paludigenum | Polysaccharide | Optimized (pH 6.72, 30.18°C) | 4323.90 mg/L | [11][12] |

Table 1: Production of Bioactive Compounds in Rhodosporidium Species. This table summarizes the yields of various bioactive compounds from different Rhodosporidium species under specific culture conditions.

| Species | Extract/Compound | Bioactivity Assay | Target | Result | Reference |

| Rhodosporidium paludigenum | Carotenoid Extract | Antioxidant (unspecified) | - | IC50: 0.14 mg/mL | [10] |

| Rhodosporidium paludigenum | Polysaccharide | Antibacterial (MIC) | Salmonella | 480 µg/mL | [11][12] |

| Rhodosporidium paludigenum | Polysaccharide | Antibacterial (MIC) | Escherichia coli | 480 µg/mL | [11][12] |

| Rhodosporidium paludigenum | Polysaccharide | Antibacterial (MIC) | Staphylococcus aureus | 480 µg/mL | [11][12] |

| Rhodosporidium babjevae | Exopolysaccharide | Antiproliferative (MTT) | MCF-7 cells | Not significant | [5][6][7] |

Table 2: Biological Activity of Extracts and Compounds from Rhodosporidium Species. This table presents the results of various bioactivity assays for extracts and purified compounds from different Rhodosporidium species.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Rhodosporidium species, extraction of major bioactive compounds, and key bioassays for screening their therapeutic potential.

Cultivation of Rhodosporidium Species for Natural Product Production

The optimal conditions for cultivating Rhodosporidium to maximize the yield of a specific class of compounds can vary. Below are general guidelines and a representative protocol for carotenoid production.

General Culture Media:

-

Yeast Mold (YM) Broth: A common medium for general growth.

-

Minimal Media (MM): Used for controlled studies, often with varying carbon and nitrogen sources to induce secondary metabolite production. A typical MM might contain glucose, Na₂HPO₄, NaCl, KH₂PO₄, NH₄Cl, MgSO₄, and yeast extract.[8]

Protocol for Carotenoid Production in Rhodosporidium toruloides

-

Pre-culture: Inoculate a single colony of R. toruloides into 50 mL of YM broth in a 250 mL flask. Incubate at 28-30°C with shaking at 150-200 rpm for 48 hours.

-

Production Culture: Inoculate the pre-culture into a larger volume of production medium. A high carbon-to-nitrogen ratio is often used to promote carotenoid and lipid accumulation. A suitable medium could be MM with an increased glucose concentration (e.g., 50-70 g/L) and a limiting nitrogen source (e.g., 1 g/L ammonium sulfate).

-

Incubation: Incubate the production culture under the same temperature and shaking conditions for 3-9 days.[9] Light exposure can stimulate carotenoid production in some strains.[13]

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet with sterile distilled water and lyophilize or proceed directly to extraction.

Extraction of Bioactive Compounds

This protocol describes a common method for the extraction of both carotenoids and lipids from Rhodosporidium biomass.

-

Cell Disruption: Resuspend the wet or lyophilized cell pellet in a suitable solvent. Mechanical disruption using glass beads, sonication, or high-pressure homogenization can significantly improve extraction efficiency. Alternatively, a chemical/thermal method can be employed by resuspending cells in 2 M HCl and heating at 65°C for 35 minutes.[2]

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the disrupted cell suspension.

-

Extraction: Agitate the mixture vigorously for 1-2 hours at room temperature, protected from light.

-

Phase Separation: Add deionized water to the mixture to induce phase separation. Centrifuge at 2,000 x g for 10 minutes.

-

Collection: The lower chloroform phase will contain the lipids and carotenoids. Carefully collect this phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Quantification: The dried extract can be weighed to determine the total lipid and carotenoid yield. Carotenoids can be further quantified spectrophotometrically.

This protocol is adapted from studies on R. babjevae.[5][6][7]

-

Culture Supernatant Collection: After cultivation, centrifuge the culture broth at 8,000 x g for 15 minutes to remove the yeast cells.

-

Precipitation: Collect the supernatant and add cold absolute ethanol to a final concentration of 70-80% (v/v).

-

Incubation: Allow the EPS to precipitate overnight at 4°C.

-

Collection: Collect the precipitated EPS by centrifugation at 10,000 x g for 20 minutes.

-

Purification: Redissolve the EPS pellet in deionized water and dialyze against distilled water for 48 hours to remove low molecular weight impurities.

-

Lyophilization: Freeze-dry the purified EPS solution to obtain a powdered product.

Bioactivity Screening Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Preparation: Dissolve the Rhodosporidium extract or purified compound in methanol to prepare a series of concentrations (e.g., 10-1000 µg/mL).

-

Assay: In a 96-well plate, add 100 µL of each sample concentration to a well. Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the Rhodosporidium extract or compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Perform serial two-fold dilutions of the Rhodosporidium extract or compound in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the extract or compound at which no visible growth of the microorganism is observed.

Key Signaling Pathways and Regulatory Networks

The production of bioactive compounds in Rhodosporidium is regulated by complex signaling pathways that respond to environmental cues. Understanding these pathways is crucial for optimizing production and for elucidating the mechanisms of action of the isolated compounds.

Carotenoid Biosynthesis Pathway

The biosynthesis of carotenoids in Rhodosporidium follows the mevalonate pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP).[2][14] Key steps include the formation of phytoene from two molecules of GGPP, catalyzed by phytoene synthase (encoded by the crtYB gene), followed by a series of desaturation reactions mediated by phytoene desaturase (encoded by the crtI gene) to yield lycopene.[14][15] Lycopene is then cyclized and further modified to produce β-carotene, γ-carotene, torulene, and ultimately torularhodin.[14][15] This pathway is regulated by environmental factors such as light, which can upregulate the expression of carotenogenic genes, a response potentially mediated by photoreceptors like Cryptochrome DASH (CRY1).[13]

The TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. In yeast, the TOR complex 1 (TORC1) is a key regulator.[16][17] When nutrients are abundant, TORC1 is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[16][17] The inhibition of TOR signaling, for example by the drug rapamycin, can lead to stress responses and the accumulation of storage compounds like lipids and carotenoids. This pathway represents a key target for metabolic engineering to enhance the production of desired natural products in Rhodosporidium.

Conclusion and Future Directions

Rhodosporidium species are a treasure trove of natural products with significant therapeutic and industrial potential. This guide provides a foundational framework for researchers to delve into the screening and characterization of these compounds. Future research should focus on the exploration of a wider range of Rhodosporidium species from diverse ecological niches, the application of advanced analytical techniques for the identification of novel compounds, and the use of metabolic engineering strategies to enhance the production of high-value natural products. The continued investigation of this remarkable group of red yeasts is poised to yield exciting discoveries in the years to come.

References

- 1. Torularhodin and torulene are the major contributors to the carotenoid pool of marine Rhodosporidium babjevae (Golubev) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodosporidium toruloides—a new surrogate model to study rapamycin induced effects on human aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Prospective Applications of the Exopolysaccharides Produced by Rhodosporidium babjevae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carotenoids production by Rhodosporidium paludigenum yeasts: Characterization of chemical composition, antioxidant and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Analysis of the light regulatory mechanism in carotenoid production in Rhodosporidium toruloides NBRC 10032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Red Revolution: A Technical Guide to the Origin and Isolation of Antifungal Compounds from Red Yeasts

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of multidrug-resistant fungal pathogens necessitates the exploration of novel sources for antifungal agents. Red yeasts, a polyphyletic group of basidiomycetous fungi belonging to the Pucciniomycotina, particularly species within the genera Rhodotorula and Sporobolomyces, represent a promising, yet underexplored, reservoir of unique bioactive secondary metabolites. These yeasts are distinguished by their characteristic red or orange colonies, a result of the production of carotenoid pigments. Beyond pigments, red yeasts synthesize a variety of compounds, including siderophores and potentially other metabolites, that exhibit significant antagonistic activity against pathogenic fungi. This technical guide provides an in-depth overview of the origin of these compounds, detailed protocols for their isolation and characterization, and a summary of their antifungal activities, serving as a foundational resource for discovery and development programs.

Section 1: Antifungal Compounds from Red Yeasts

While research into specific, potent, small-molecule antifungal drugs from red yeasts is still an emerging field, several classes of compounds with demonstrated antifungal or antagonistic properties have been identified.

Primary Example: Rhodotorulic Acid (RA)

The most well-characterized antifungal agent from Rhodotorula species is Rhodotorulic Acid (RA). It is not a conventional fungicidal or fungistatic compound but rather an antagonist that operates through a mechanism of iron competition.

Mechanism of Action : RA is a dihydroxamate siderophore, a small molecule with an exceptionally high affinity for ferric iron (Fe³⁺).[1] In iron-limited environments, Rhodotorula species secrete RA to scavenge this essential nutrient.[2] By sequestering available iron, RA effectively deprives pathogenic fungi in the vicinity of the iron necessary for their own critical metabolic processes, including respiration and DNA synthesis, thereby inhibiting their growth.[1][3] This indirect antifungal activity makes it a potent biocontrol agent.

Antifungal Activity : The inhibitory effect of Rhodotorulic Acid is entirely dependent on the iron concentration of the medium. In iron-rich environments, its antifungal activity is negligible. Studies have shown that RA alone does not significantly inhibit the growth of Candida species at concentrations up to 200 µM in standard yeast growth media (YPD), which contains sufficient iron.[4] However, in iron-depleted conditions, its ability to withhold iron leads to potent growth inhibition of competing fungi.

| Compound | Producing Organism (Genus) | Mechanism of Action | Target Fungi | Activity Profile |

| Rhodotorulic Acid | Rhodotorula, Rhodosporidium | Iron Chelation (Siderophore) : Deprives fungi of essential iron.[1][2] | Broad-spectrum, including Candida spp., Aspergillus spp. | Iron-Dependent : High activity in iron-limited media; negligible direct fungicidal/fungistatic activity in iron-replete media (No growth inhibition observed up to 200 µM).[4] |

| Killer Toxins (Mycocins) | Various, including Sporobolomyces | Protein-based toxins : Disrupt cell wall integrity or plasma membrane function.[3] | Primarily other yeast and fungal species | Species-Specific : Activity is often limited to a specific range of susceptible fungal strains. |

| Carotenoid Pigments | Rhodotorula, Sporobolomyces | Antimicrobial/Antioxidant : Mechanism not fully elucidated, may involve membrane disruption or oxidative stress. | Various bacteria and fungi | Generally Low Potency : Extracts show activity, but MICs are often high (e.g., >100 µg/mL).[3] |

| Biosurfactants | Rhodotorula | Membrane Disruption : Amphiphilic molecules that can permeabilize fungal cell membranes. | Various fungi | Emerging Research : Crude extracts show promise, but specific compounds and their potency are not well-defined. |

Other Bioactive Metabolites

-

Killer Toxins : Certain yeast strains, including some red yeasts, produce mycocins or "killer toxins." These are antifungal proteins or glycoproteins that can be lethal to susceptible strains, often by binding to cell wall receptors and disrupting the plasma membrane.[3][5] Their proteinaceous nature presents different challenges and opportunities for drug development compared to small molecules.

-

Pigments and Extracts : Crude solvent extracts from red yeasts, rich in carotenoids like torulene and torularhodin, have demonstrated some antimicrobial activity.[3] However, the Minimum Inhibitory Concentrations (MICs) are typically high, suggesting these compounds are not potent antifungals but may contribute to a broader defensive chemical arsenal.[6]

Section 2: Experimental Protocols

The successful isolation and evaluation of novel antifungal compounds from red yeasts require a systematic workflow employing standardized microbiological and chemical techniques.

General Workflow for Discovery and Isolation

The overall process begins with the isolation of the yeast, proceeds through screening and fermentation, and concludes with the purification and characterization of the active compound.

Protocol: Isolation and Purification of Secondary Metabolites

This protocol provides a general framework for purifying polar metabolites, such as siderophores, from a liquid culture supernatant. It is adapted from methods used for purifying yeast polysaccharides and can be modified based on the specific chemistry of the target compound.

-

Fermentation : Inoculate the selected red yeast strain (e.g., Rhodotorula glutinis) in a suitable production medium (e.g., a defined minimal medium to induce siderophore production). Incubate for 72-96 hours at 25-30°C with shaking (200 rpm).

-

Cell Removal : Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the yeast cells.

-

Supernatant Filtration : Filter the resulting supernatant through a 0.45 µm filter to remove any remaining cells and debris.

-

Concentration : Reduce the volume of the cell-free supernatant using rotary evaporation under vacuum at 40°C.

-

Initial Purification (Ion-Exchange Chromatography) :

-

Equilibrate a DEAE-cellulose (or similar anion exchange) column with a starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Load the concentrated supernatant onto the column.

-

Wash the column with the starting buffer to remove unbound molecules.

-

Elute bound compounds using a stepwise or linear gradient of NaCl (e.g., 0.1 M to 2.0 M) in the starting buffer.

-

-

Bioassay-Guided Fractionation : Collect fractions and test each for antifungal activity using a rapid assay (e.g., agar well diffusion) to identify the active fractions.

-

Desalting and Further Purification (Size-Exclusion Chromatography) :

-

Pool the active fractions. If the salt concentration is high, desalt using a desalting column (e.g., Sephadex G-25) or dialysis.

-

Load the desalted, active fraction onto a size-exclusion column (e.g., Sephadex G-100) equilibrated with an appropriate buffer (e.g., distilled water or a volatile buffer like ammonium bicarbonate).

-

Elute with the same buffer and collect fractions.

-

-

Final Purification (HPLC) :

-

Pool the active fractions from the previous step and concentrate them.

-

Perform final purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the active compound.

-

-

Verification : Confirm the purity of the final compound by analytical HPLC and proceed to structure elucidation.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27-A3 standard for determining the Minimum Inhibitory Concentration (MIC) of a purified compound against yeast pathogens.

-

Preparation of Antifungal Stock : Dissolve the purified compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Preparation of Microdilution Plates :

-

Use sterile 96-well flat-bottom microtiter plates.

-

Dispense 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12.

-

Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 1.

-

Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

-

-

Inoculum Preparation :

-

Grow the target fungal pathogen (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Inoculation : Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the drug concentrations are now at their target values (e.g., from 64 µg/mL down to 0.125 µg/mL).

-

Incubation : Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination : The MIC is the lowest concentration of the antifungal compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control in well 11.

Section 3: Origin and Biosynthesis of Antifungal Compounds

The production of secondary metabolites in red yeasts is governed by complex biosynthetic pathways. The synthesis of Rhodotorulic Acid provides an excellent model for understanding how these compounds are assembled.

Proposed Biosynthetic Pathway of Rhodotorulic Acid

Rhodotorulic acid is a cyclic dipeptide, specifically a diketopiperazine, derived from two molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine.[7] Its synthesis is not performed by ribosomes but by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS).[8][9] The pathway begins with the common amino acid L-ornithine, which itself is derived from L-glutamate.

Pathway Steps:

-

Precursor Synthesis : The pathway starts with L-ornithine, which is synthesized from L-glutamate through a series of enzymatic steps common in many microorganisms.[10][11]

-

Hydroxylation : The δ-amino group (N⁵) of L-ornithine is hydroxylated by an ornithine-N⁵-oxygenase, a key step in forming the hydroxamate functional group.

-

Acetylation : The newly formed hydroxylamino group is then acetylated by an N⁵-acetyltransferase, using acetyl-CoA as the donor, to form N⁵-acetyl-N⁵-hydroxy-L-ornithine.

-

NRPS-Mediated Dimerization and Cyclization : Two molecules of this modified ornithine are activated and loaded onto the Rhodotorulic Acid Synthetase, an NRPS enzyme.[12] The NRPS machinery catalyzes the formation of two peptide bonds and the subsequent intramolecular cyclization to release the final diketopiperazine structure of Rhodotorulic Acid.[8][9]

Conclusion and Future Outlook

Red yeasts present a fertile ground for the discovery of novel antifungal compounds. While the siderophore Rhodotorulic Acid is the most studied example, its indirect, iron-dependent mechanism highlights the potential for discovering compounds with unconventional modes of action. Future research should focus on inducing the expression of silent biosynthetic gene clusters in these organisms through varied culture conditions or genetic manipulation. The application of advanced analytical techniques coupled with the systematic protocols outlined in this guide will be critical in isolating and characterizing new, potent antifungal agents to combat the growing challenge of fungal infections.

References

- 1. Iron Pathways and Iron Chelation Approaches in Viral, Microbial, and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Basis of Yeasts Antimicrobial Activity—Developing Innovative Strategies for Biomedicine and Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desketoneoenactin-Siderophore Conjugates for Candida: Evidence of Iron Transport-Dependent Species Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 9. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-ornithine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Characterization of Novel Metabolites from Rhodotorula Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Rhodotorula, a group of pigmented yeasts, is a prolific source of diverse bioactive metabolites.[1] These yeasts are recognized for their ability to synthesize a range of valuable compounds, including carotenoids, lipids, enzymes, and exopolysaccharides.[2][3][4] This technical guide provides a comprehensive overview of the key metabolites produced by Rhodotorula species, with a focus on the industrially significant carotenoids: torulene, torularhodin, and β-carotene. It details the methodologies for their isolation, purification, and structural characterization, as well as protocols for evaluating their biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in harnessing the biotechnological potential of Rhodotorula species.

Introduction to Rhodotorula Metabolites

Rhodotorula species, belonging to the phylum Basidiomycota, are ubiquitous in various natural environments.[1] Their characteristic red, pink, or orange colonies are a result of the intracellular accumulation of carotenoid pigments.[1] Beyond their vibrant colors, these yeasts have garnered significant attention for their robust metabolic capabilities, making them microbial cell factories for a variety of commercially valuable compounds.[4]

The primary classes of metabolites produced by Rhodotorula species include:

-

Carotenoids: These are the most prominent and well-studied secondary metabolites of Rhodotorula. The main carotenoids produced are torulene, torularhodin, and β-carotene.[2][5] These compounds are of great interest due to their potent antioxidant, antimicrobial, and potential anticancer properties.[6][7]

-

Lipids: Certain Rhodotorula species are oleaginous, meaning they can accumulate lipids to over 20% of their dry cell weight. These lipids are primarily triacylglycerols with a fatty acid composition similar to vegetable oils, making them a potential feedstock for biofuel production.[4]

-

Enzymes: Rhodotorula species are known to produce a variety of extracellular enzymes that have applications in different industries.[4]

-

Exopolysaccharides (EPS): Some Rhodotorula strains can secrete high molecular weight polysaccharides with various functional properties, including antimicrobial and antibiofilm activities.[8]

This guide will primarily focus on the characterization of the novel carotenoids, torulene and torularhodin, which are particularly characteristic of the Rhodotorula genus.

Biosynthesis of Carotenoids in Rhodotorula

The biosynthesis of carotenoids in Rhodotorula follows the well-established mevalonate pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). From GGPP, a series of desaturation and cyclization reactions lead to the formation of various carotenoids. The key branch point is the formation of γ-carotene, which can be converted to β-carotene or torulene. Torulene is subsequently oxidized to form torularhodin.[5]

Quantitative Data on Metabolite Production

The yield of carotenoids from Rhodotorula species is highly dependent on the specific strain, culture conditions (such as carbon and nitrogen sources, temperature, pH, and aeration), and extraction methods.[6][9] The following tables summarize some reported yields of torulene and torularhodin from various Rhodotorula species.

Table 1: Torulene Production by Rhodotorula Species

| Rhodotorula Species | Carbon Source | Culture Conditions | Torulene Yield (mg/L) | Reference |

| R. mucilaginosa | Crude Glycerol | Low-temperature (16°C) | 23.19 | [9] |

| R. glutinis | Glucose | Not specified | Not specified in mg/L, but 243 µg/g d.w. with peptone | [6] |

| R. graminis | Not specified | Not specified | Not specified in mg/L, but 22.7% of total carotenoids | [3] |

Table 2: Torularhodin Production by Rhodotorula Species

| Rhodotorula Species | Carbon Source | Culture Conditions | Torularhodin Yield (mg/L) | Reference |

| R. glutinis | Glucose | White light irradiation | Not specified in mg/L, but 14.2 mg/100 g d.w. | [6] |

| R. mucilaginosa | Glucose | Thermal acid treatment extraction | Not specified in mg/L, but 50.5 µg/g d.w. | [2] |

| R. rubra | Glucose | Aeration rate 0.4-1.3 L/L·min | Not specified in mg/L, but 44% of total carotenoids | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of novel metabolites from Rhodotorula species.

General Experimental Workflow

The discovery and characterization of novel metabolites from Rhodotorula follows a systematic workflow, from cultivation to bioactivity screening.

Cultivation and Biomass Production

-

Culture Medium: Prepare Yeast Malt (YM) broth or Sabouraud Dextrose Broth.[7][10]

-

Inoculation: Inoculate the sterile medium with a fresh culture of the desired Rhodotorula species.

-

Incubation: Incubate the culture at 25-30°C with shaking (e.g., 150-200 rpm) for 72-120 hours.[7][10]

-

Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[5]

-

Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium components.[5]

-

Drying: The cell biomass can be lyophilized (freeze-dried) or dried in an oven at 60°C to a constant weight for gravimetric analysis.[2]

Extraction and Purification of Carotenoids

4.3.1. Cell Disruption (Choose one method)

-

Thermal Acid Treatment: Resuspend the cell pellet in 2 M HCl and incubate in a water bath at 60-70°C for 10-30 minutes. This method is effective for releasing intracellular carotenoids.[5][10]

-

Saponification: Resuspend wet cells in 1.1 M KOH in ethanol and stir at 65°C for 3 hours. This method is suitable for simultaneous extraction and saponification of lipids.[2]

-

Enzymatic Lysis: Resuspend cells in a suitable buffer and incubate with cell wall-lysing enzymes (e.g., lyticase, zymolyase) at 30°C for 30 minutes, followed by ultrasonication.[2]

4.3.2. Solvent Extraction